molecular formula C24H21N3O4 B11014823 2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11014823
M. Wt: 415.4 g/mol
InChI Key: WQPZBMPXJYPEFD-UHFFFAOYSA-N
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Description

2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines methoxybenzyl, methoxypyridinyl, and dihydroisoquinoline carboxamide moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the methoxybenzyl and methoxypyridinyl intermediates, followed by their coupling with the dihydroisoquinoline carboxamide core. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of methoxybenzyl, methoxypyridinyl, and dihydroisoquinoline carboxamide moieties in a single molecule makes it unique compared to other compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-30-21-10-6-3-7-16(21)14-27-15-20(18-8-4-5-9-19(18)24(27)29)23(28)26-17-11-12-22(31-2)25-13-17/h3-13,15H,14H2,1-2H3,(H,26,28)

InChI Key

WQPZBMPXJYPEFD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4OC

Origin of Product

United States

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